molecular formula C27H30ClN5O B2398204 2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1115391-71-3

2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2398204
CAS RN: 1115391-71-3
M. Wt: 476.02
InChI Key: QUVSBKJPDWGZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C27H30ClN5O and its molecular weight is 476.02. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Biofilm Inhibition and Antibacterial Efficacy: Novel bis(pyrazole-benzofuran) hybrids, related to the structure and possessing a piperazine linker, showed potent antibacterial efficacies and biofilm inhibition activities, outperforming Ciprofloxacin in some cases (Mekky & Sanad, 2020).
  • Antimicrobial and Anti-inflammatory Agents: Derivatives including pyrazole and piperazine have been evaluated for their antimicrobial activities, indicating their potential as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Molecular Interaction Studies

  • Interaction with Cannabinoid Receptors: Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarities, reveal insights into its interaction with cannabinoid receptors, providing a basis for drug development in this area (Shim et al., 2002).

Synthesis and Evaluation of Derivatives

  • Synthesis of Piperazinopyrrolothienopyrazines: A series of derivatives have been synthesized to determine the requirements for high affinity on specific receptors, highlighting the versatility of these compounds in drug design (Rault et al., 1996).

Antitubercular and Antifungal Agents

  • Inhibitors of Mycobacterium Tuberculosis: 2-Butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids have been found to be potent antitubercular agents, indicating the potential of related structures in treating tuberculosis (Jallapally et al., 2014).
  • Synthesis and Antibacterial Activity: Various pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the broad-spectrum potential of such compounds (Hassan, 2013).

properties

IUPAC Name

2-(4-butoxyphenyl)-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O/c1-3-4-17-34-23-9-6-21(7-10-23)24-19-26-27(29-11-12-33(26)30-24)32-15-13-31(14-16-32)25-18-22(28)8-5-20(25)2/h5-12,18-19H,3-4,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVSBKJPDWGZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

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